molecular formula C14H20N2O5S B6806617 N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B6806617
M. Wt: 328.39 g/mol
InChI Key: YGZGZENJWRQFDW-UHFFFAOYSA-N
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Description

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a benzodioxine moiety, and a sulfonamide group

Properties

IUPAC Name

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c17-22(18,16-10-11-9-15-5-2-6-19-11)13-4-1-3-12-14(13)21-8-7-20-12/h1,3-4,11,15-16H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZGZENJWRQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CNS(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepane Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a suitable electrophile.

    Introduction of the Benzodioxine Moiety: This step often involves the reaction of a catechol derivative with a dihalide under basic conditions to form the benzodioxine ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazepane and benzodioxine moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-oxazepan-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
  • Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate
  • N-(1,4-Oxazepan-2-ylmethyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-piperidinecarboxamide

Uniqueness

N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to its combination of an oxazepane ring, benzodioxine moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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